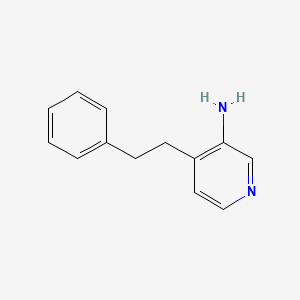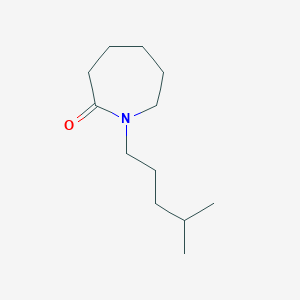
6-(sec-Butyl)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(sec-Butyl)quinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 6-(sec-Butyl)quinolin-2-amine, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent such as nitrobenzene or sulfuric acid . These methods can be adapted to introduce the sec-butyl group at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process . Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
6-(sec-Butyl)quinolin-2-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms, such as tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases or catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
6-(sec-Butyl)quinolin-2-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 6-(sec-Butyl)quinolin-2-amine depends on its specific application. In medicinal chemistry, quinoline derivatives often target specific enzymes or receptors in the body. For example, some quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication, making them effective anticancer agents . The presence of the sec-butyl group and the amine group can influence the compound’s binding affinity and selectivity for its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, quinoline, lacks the sec-butyl and amine groups but shares the same core structure.
2-Aminoquinoline: This compound has an amine group at the 2nd position but lacks the sec-butyl group.
6-Butylquinoline: This compound has a butyl group at the 6th position but lacks the amine group.
Uniqueness
6-(sec-Butyl)quinolin-2-amine is unique due to the presence of both the sec-butyl group and the amine group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
6-butan-2-ylquinolin-2-amine |
InChI |
InChI=1S/C13H16N2/c1-3-9(2)10-4-6-12-11(8-10)5-7-13(14)15-12/h4-9H,3H2,1-2H3,(H2,14,15) |
Clave InChI |
JYZQQSKUHAMOJA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC2=C(C=C1)N=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


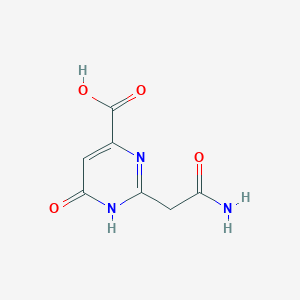
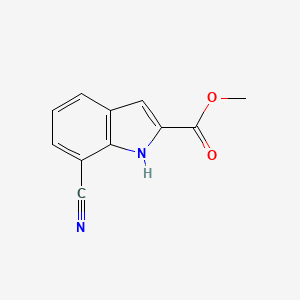
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)
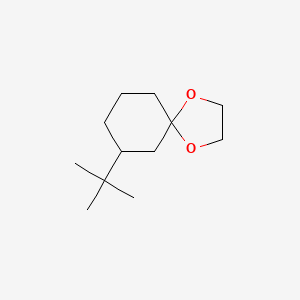

![1h-Imidazo[4,5-b]pyridine-6-sulfonic acid](/img/structure/B11902794.png)

